molecular formula C17H12FN5 B2992435 N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-10-5

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2992435
CAS RN: 393820-10-5
M. Wt: 305.316
InChI Key: ISIMEPKJLAPKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidin-4-amine . Pyrazolo[3,4-d]pyrimidin-4-amines are a class of compounds known for their activity against several cancer cell lines . They have been studied for their potential as inhibitors of RET gatekeeper mutants .


Molecular Structure Analysis

The molecular structure of “N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by a pyrazolo[3,4-d]pyrimidin-4-amine core with a phenyl group and a fluorophenyl group attached . The structure–activity relationships of similar compounds have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions .

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have antimicrobial properties . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized and tested for their antimicrobial activity .

Antitumor and Antileukemia Activity

Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been found to possess antitumor and antileukemia activity . This suggests potential applications in cancer treatment.

Adenosine Receptor Antagonists

This compound is also a derivative of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, which has been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . This suggests potential applications in the treatment of conditions related to these receptors.

Antiviral and Antimicrobial Properties

Hydrazonyl halides, which are related to this compound, have been shown to be biologically active depending on the nature of the groups on the carbon and nitrogen atoms. Their C-aryl and C-aroyl analogues exhibit antiviral and antimicrobial properties .

Miticidal, Insecticidal, and Herbicidal Properties

C-alkylmethanohydrazonyl halides, which are related to this compound, possess miticidal, insecticidal, and herbicidal properties . This suggests potential applications in pest control and agriculture.

Biological Significance of Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine Analogs

This compound is related to pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems . These

Future Directions

The future directions for the study of “N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could include further investigation of its potential as an inhibitor of RET gatekeeper mutants , as well as its potential for use in the treatment of various cancers . Further studies could also explore its synthesis, physical and chemical properties, and safety profile .

properties

IUPAC Name

N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIMEPKJLAPKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.